![molecular formula C12H14N4O2S B14337665 4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine CAS No. 106003-92-3](/img/structure/B14337665.png)
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine is an organic compound with the molecular formula C12H13N3O2S This compound is characterized by the presence of both amine and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with 1,4-diaminobenzene. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-aminobenzenesulfonyl chloride+1,4-diaminobenzene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure with an acetyl group instead of an amine group.
Acetanilide, 4’-sulfanilyl-: Contains a sulfonamide group but with different substituents on the aromatic rings.
N-Acetyldapsone: Another sulfonamide derivative with different functional groups.
Uniqueness
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine is unique due to its combination of amine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
106003-92-3 |
|---|---|
Fórmula molecular |
C12H14N4O2S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H14N4O2S/c13-9-1-5-11(6-2-9)15-19(17,18)16-12-7-3-10(14)4-8-12/h1-8,15-16H,13-14H2 |
Clave InChI |
XDMCXFXUWGWRLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NS(=O)(=O)NC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


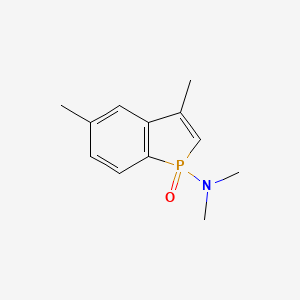
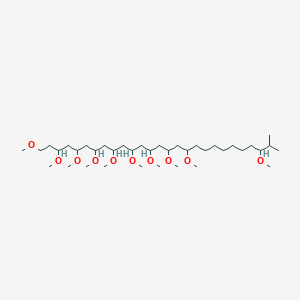
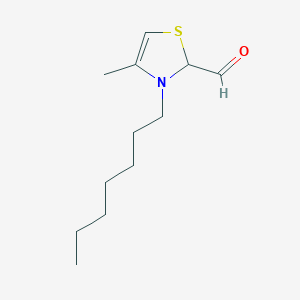
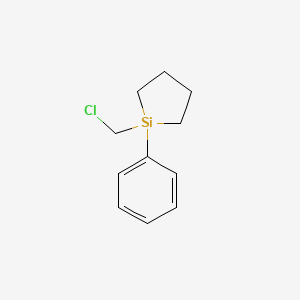
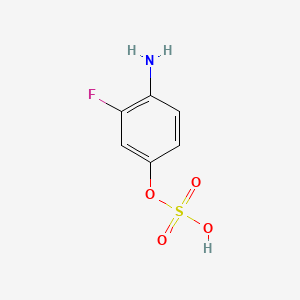
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
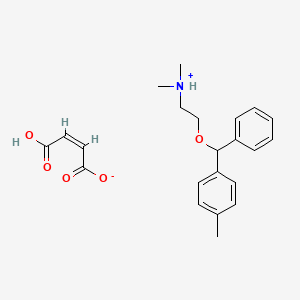
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
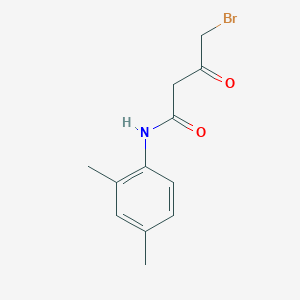
![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
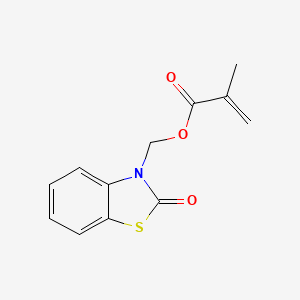
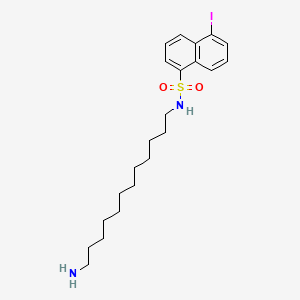
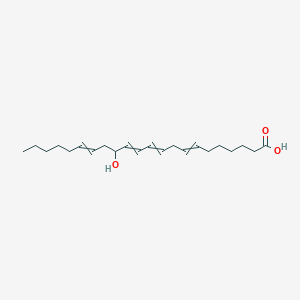
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
